

The Biological Potential of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-bromo-1H-indole-3-carbaldehyde

Cat. No.: B174668

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Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.^[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π - π stacking, make it a privileged structure in drug design.^[1] A derivative of significant interest is **2-bromo-1H-indole-3-carbaldehyde**, a versatile synthetic intermediate that serves as a building block for more complex heterocyclic compounds with potential therapeutic applications.^[2] This technical guide provides a comprehensive overview of the known and potential biological activities of **2-bromo-1H-indole-3-carbaldehyde**, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development in this area.

Synthesis of 2-bromo-1H-indole-3-carbaldehyde

The most common and efficient method for the synthesis of **2-bromo-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction.^[3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 2-bromoindole precursor.

Experimental Protocol: Vilsmeier-Haack Reaction[3]

1. Preparation of the Vilsmeier Reagent:

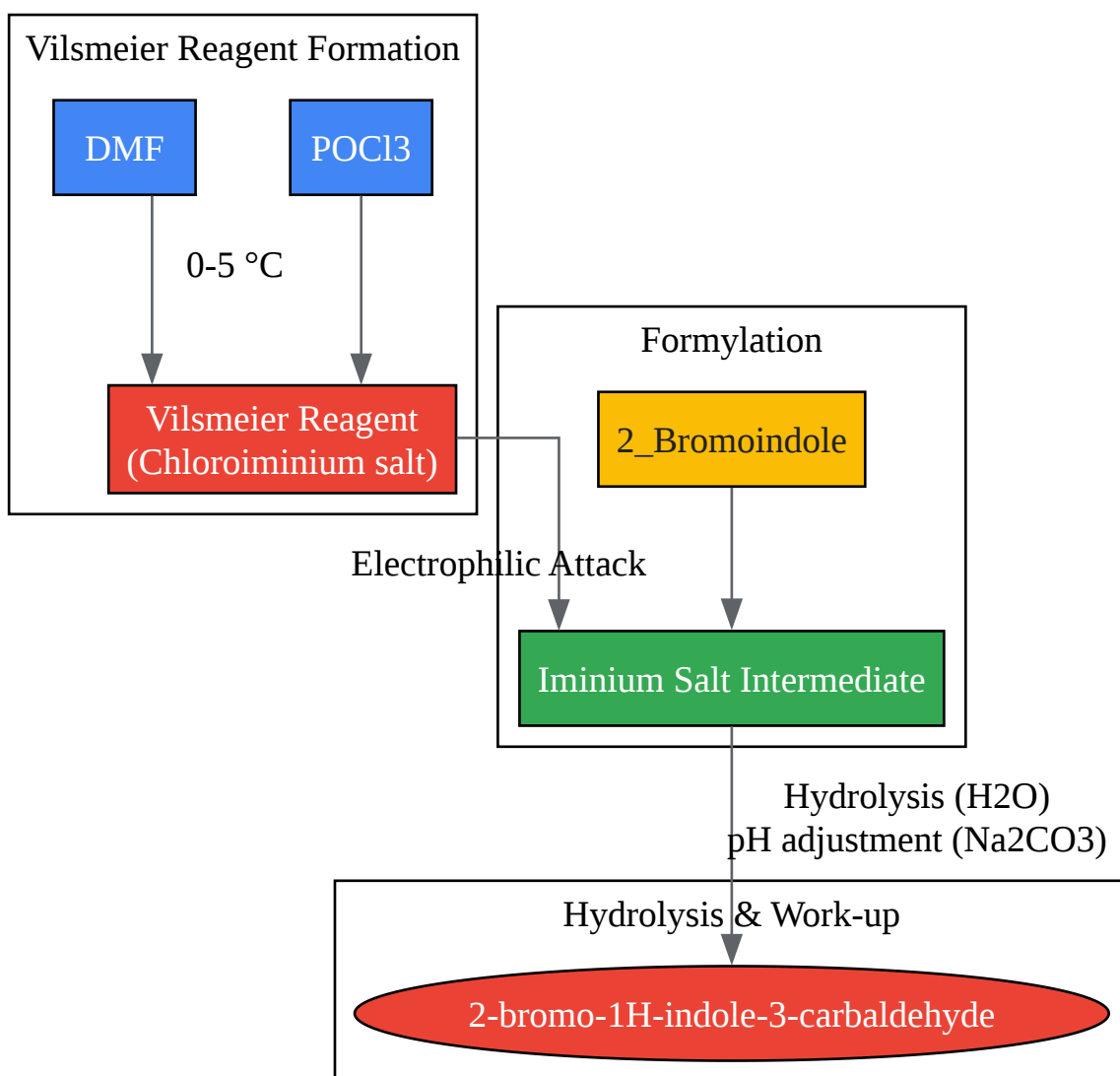
- In a flask maintained at 0-5 °C, slowly add phosphorus oxychloride (POCl_3) to anhydrous dimethylformamide (DMF) with constant stirring.
- Continue stirring for 30-40 minutes at this low temperature to generate the electrophilic Vilsmeier reagent (chloroiminium salt).

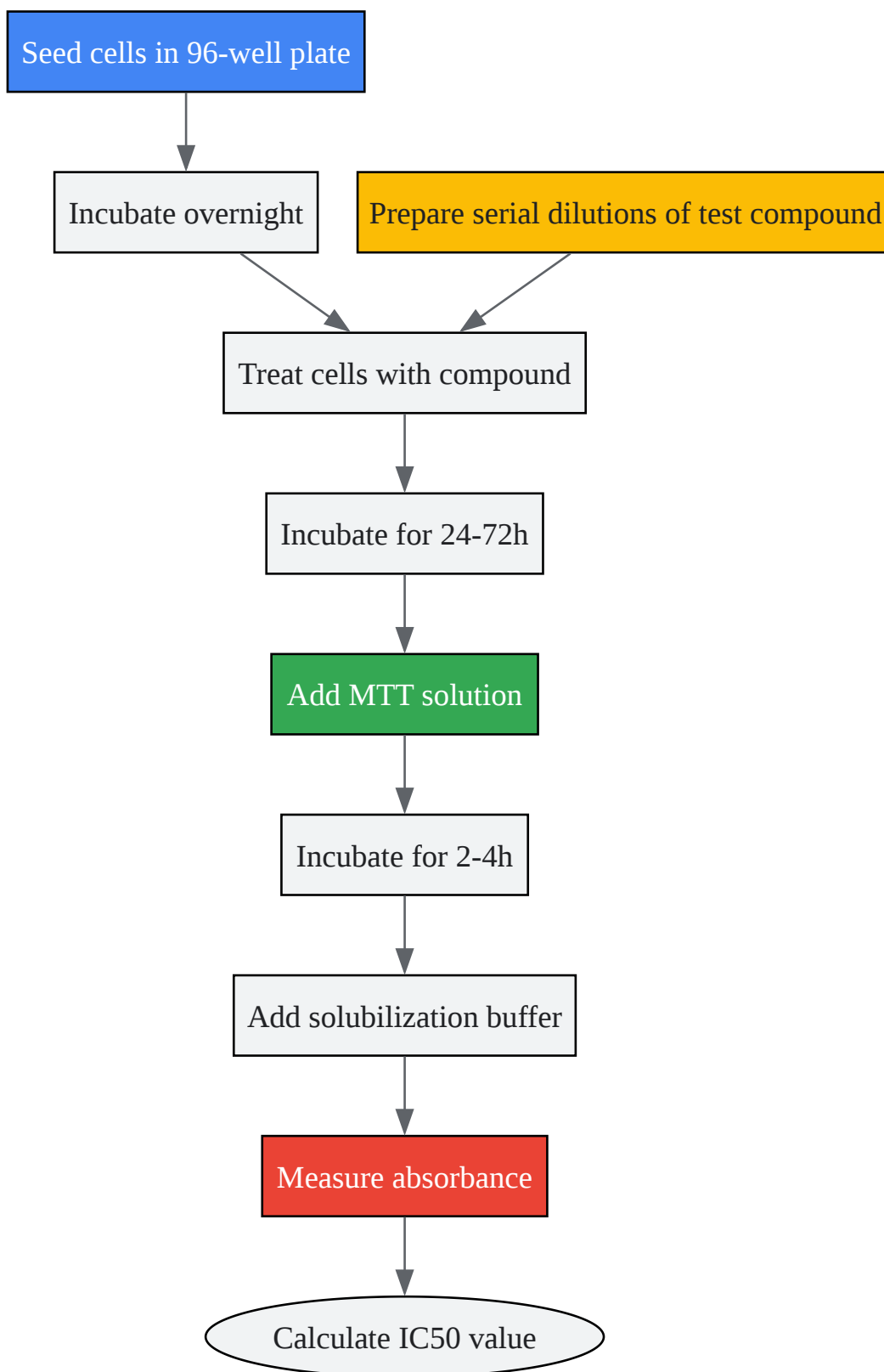
2. Formylation of 2-bromoindole:

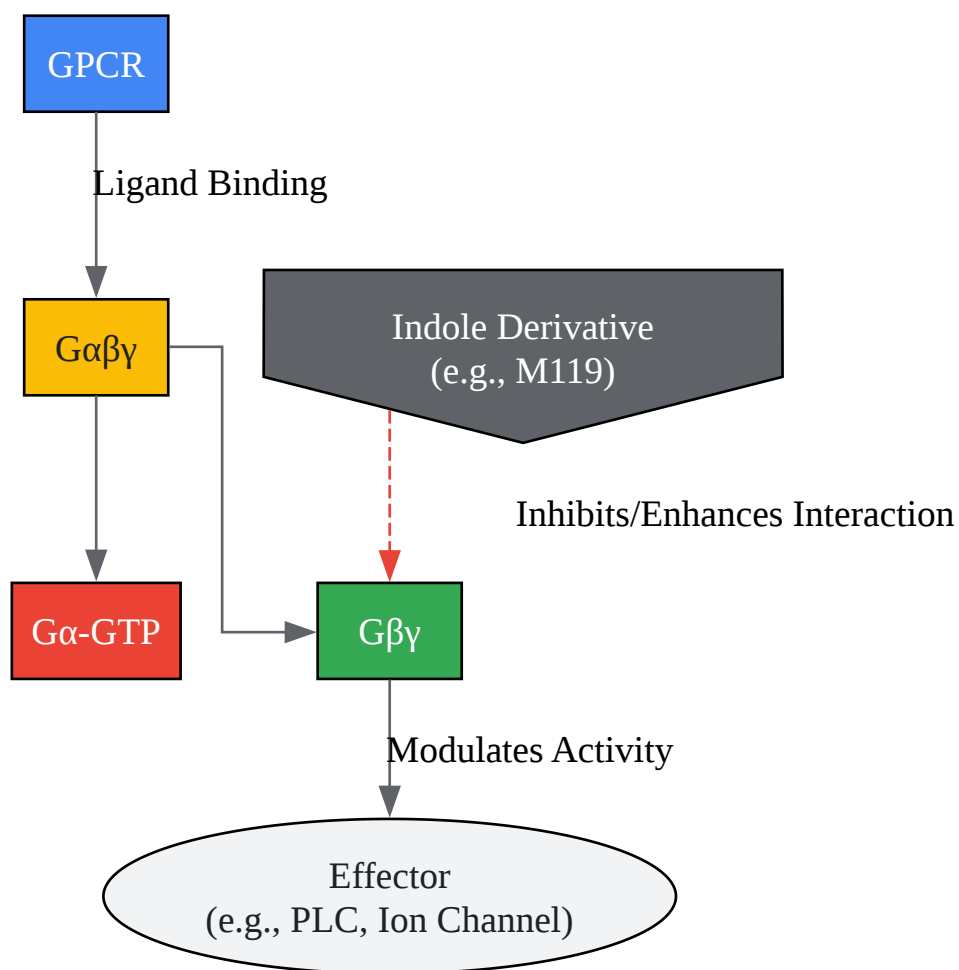
- Dissolve 2-bromoindole in a suitable solvent.
- Add the prepared Vilsmeier reagent dropwise to the 2-bromoindole solution.
- Stir the reaction mixture at room temperature for 1-2 hours, followed by refluxing for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

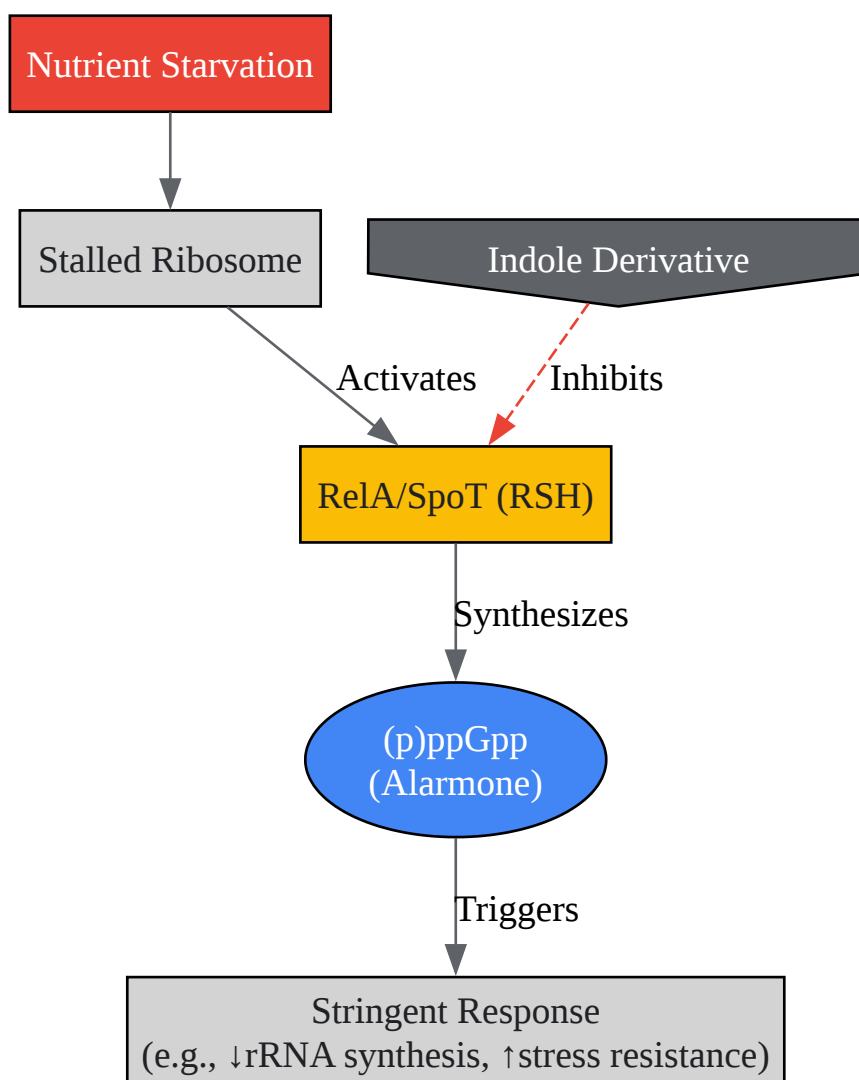
3. Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature.
- Carefully add a saturated sodium carbonate solution to neutralize the mixture to a pH of 8-9, which will precipitate the solid product.
- Filter the solid, wash it with water, and then dry it.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure **2-bromo-1H-indole-3-carbaldehyde**.









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